5-Iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the class of pyrazole derivatives. This compound features a five-membered heterocyclic structure containing two adjacent nitrogen atoms. Specifically, it is characterized by an iodine atom at the 5-position, a methyl group at the 1-position, and a sulfonyl chloride group at the 4-position of the pyrazole ring. The molecular formula for this compound is , and its molecular weight is approximately 306.51 g/mol .
There is no scientific literature available on the mechanism of action of 5-iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride.
The synthesis of 5-iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves two main steps:
Industrial production may utilize batch or continuous processes optimized for high yield and purity while ensuring safety measures for handling reactive intermediates.
5-Iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride has several applications across various fields:
Although detailed interaction studies specifically focusing on 5-iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride are not extensively documented, its reactivity suggests that it can interact with various nucleophiles and participate in coupling reactions. These interactions can lead to diverse derivatives that may exhibit unique biological properties or enhanced functionalities in material science applications .
Several compounds share structural similarities with 5-iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride. Below are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
1-Methyl-1H-pyrazole-4-sulfonyl chloride | 288148-34-5 | Lacks iodine; used in similar reactions |
5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride | Not specified | Contains bromine instead of iodine |
3-Iodo-1-methylpyrazole | Not specified | Iodine at a different position |
5-Methylsulfonyl-1-methylpyrazole | Not specified | Contains a methylsulfonyl group |
5-Iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to its combination of an iodine atom and a sulfonyl chloride group on the pyrazole ring. This distinctive structure provides a balance of reactivity and stability, making it a valuable intermediate for various synthetic applications. The presence of iodine enhances its utility in cross-coupling reactions while allowing further functionalization through nucleophilic substitution .
The compound’s molecular formula is C₄H₄ClIN₂O₂S, with a molecular weight of 306.51 g/mol. Its IUPAC name is 5-iodo-1-methylpyrazole-4-sulfonyl chloride, reflecting the substituents at positions 1 (methyl), 4 (sulfonyl chloride), and 5 (iodine) on the pyrazole ring.
Property | Value |
---|---|
SMILES | CN1C(=C(C=N1)S(=O)(=O)Cl)I |
InChI Key | HJAADXPCNFUOLH-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=NN1CC(F)(F)F)S(=O)(=O)Cl (analogy from related compounds) |
The pyrazole ring consists of three carbons and two adjacent nitrogens, with the methyl group at position 1 and the sulfonyl chloride group at position 4. The iodine atom at position 5 enables further functionalization via electrophilic substitution or cross-coupling reactions.
The compound exhibits properties typical of sulfonyl chlorides and halogenated pyrazoles:
The sulfonyl chloride group is highly electrophilic, reacting readily with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively. The iodine substituent facilitates palladium-catalyzed coupling reactions (e.g., Suzuki, Sonogashira), expanding its synthetic utility.
Pyrazole derivatives have been studied since the late 19th century, with the first synthesis reported by Hans von Pechmann in 1898. Sulfonyl chlorides emerged as key intermediates in the 20th century, particularly in pharmaceutical chemistry. The iodination of pyrazoles, which became feasible with modern halogenation techniques, has enabled the synthesis of halogenated derivatives for cross-coupling applications.
Synthesis Pathway:
5-Iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride belongs to the pyrazole family, a class of azoles with adjacent nitrogen atoms. It is classified as:
This compound serves as a versatile intermediate in medicinal and agrochemical synthesis:
Example Application:In the synthesis of antitumor agents, the sulfonyl chloride group may be replaced by amines to form sulfonamide derivatives with enhanced bioactivity.